molecular formula C22H28N2O3 B8235425 Hirsutine

Hirsutine

Cat. No.: B8235425
M. Wt: 368.5 g/mol
InChI Key: NMLUOJBSAYAYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hirsutine (CAS 7729-23-9) is a naturally occurring indole alkaloid sourced primarily from plants of the Uncaria genus, such as Uncaria rhynchophylla . This compound is provided as a high-purity (HPLC>=98%), light yellow powder, with recommended storage at 2-8°C in an airtight container, protected from light . In scientific research, this compound has demonstrated a multitude of promising pharmacological activities. It exhibits significant anti-cancer properties across various models. Studies show that this compound induces mitochondrial-dependent apoptosis in human non-small cell lung cancer cells (e.g., A549, NCI-H1299) through the ROCK1/PTEN/PI3K/GSK3β signaling pathway, leading to loss of mitochondrial membrane potential, ATP depletion, and cytochrome c release . It also shows potent anti-proliferative and pro-apoptotic effects in human breast cancer cells and human T-cell leukemia (Jurkat) cells, causing cell cycle arrest at the G0/G1 phase . Beyond oncology, this compound has shown cardiovascular benefits , including anti-hypertensive, anti-arrhythmic, and vasodilatory effects in preclinical models . It also demonstrates neuroprotective potential , with research indicating protective effects in models of cerebral ischemia and against neuronal death . Furthermore, its antiviral activity against dengue virus and anti-inflammatory properties highlight its broad research utility . The primary mechanism of action for its anticancer effects involves the induction of mitochondrial apoptosis. This compound activates ROCK1, which in turn enhances PTEN activity, leading to the inhibition of the PI3K/Akt survival pathway. The subsequent dephosphorylation of GSK3β promotes the opening of the mitochondrial permeability transition pore (mPTP), culminating in caspase-3 activation and apoptotic cell death . In leukemia cells, it upregulates pro-apoptotic Bax and cleaved-caspase levels while downregulating the anti-apoptotic protein Bcl-2 . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

methyl 2-(3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLUOJBSAYAYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Design

The synthesis begins with commercially available indole-2-carboxaldehyde (10 ), which undergoes Boc protection to yield 11 (Scheme 1). Subsequent formation of an N-(o-nosyl)imine (12 ) sets the stage for the critical annulation reaction. The phosphine-catalyzed [4 + 2] cyclization between ethyl α-methylallenoate (8 ) and imine 12 generates the tricyclic intermediate 13 in 73% yield over two steps. This step establishes the core tetrahydropyridine motif essential for this compound’s biological activity.

Key Transformations and Challenges

  • Intramolecular N-Alkylation : Removal of the Boc group from 13 and subsequent iodination yields 15 , which undergoes intramolecular N-alkylation to form the tetracycle 17 .

  • Diastereoselective Michael Addition : The malonate anion adds axially to enoate 17 , producing triester 18 in 89% yield as a single diastereomer. X-ray diffraction confirms the correct stereochemistry at C15 and C20.

  • Selective Ester Reduction : A major hurdle involves reducing the isolated ester in 18 without affecting the malonate moiety. Dibalan-H (DIBAL-H) at –78°C achieves this selectively, yielding aldehyde 19 in 20% yield.

  • Olefination and Final Steps : Wittig olefination of 19 introduces the vinyl group (20 ), which is hydrogenated to the ethyl group in this compound. Methylation of the enol-aldehyde 22 with TMSCHN₂ completes the synthesis.

Table 1: Key Steps in this compound Synthesis

StepTransformationReagents/ConditionsYield (%)
1Boc protection of 10 Boc₂O, DMAP, CH₂Cl₂92
2[4 + 2] AnnulationPPh₃, CH₃CN, 40°C73
3N-Alkylation to form 17 I₂, PPh₃, CH₂Cl₂85
4Michael addition to 18 NaH, dimethyl malonate89
5Selective reduction of 18 DIBAL-H, –78°C20
6Final methylationTMSCHN₂, MeOH31

Isolation from Natural Sources

This compound is natively produced by plants such as Cocculus hirsutus and Uncaria rhynchophylla. Isolation methods focus on extracting the alkaloid while preserving its structural integrity.

Extraction from Cocculus hirsutus

The roots of C. hirsutus are pulverized and subjected to ethanol extraction (15 days), followed by Soxhlet extraction with hot ethanol. The crude extract is partitioned between water and benzene, with the benzene-soluble fraction undergoing silica gel chromatography (60–120 mesh) using benzene-petroleum ether gradients. this compound-3-O-glycopyranoside, a glycosylated derivative, is isolated as the major product (Fig. 2).

Table 2: Isolation Protocol for C. hirsutus

StepProcessConditionsOutcome
1Ethanol macerationRoom temperature, 15 daysCrude extract
2Soxhlet extractionHot ethanol, 72 hoursEnriched alkaloid fraction
3Liquid-liquid partitioningWater-benzeneBenzene-soluble fraction
4Column chromatographySilica gel, benzene-petroleum etherThis compound-3-O-glycopyranoside

Characterization of Natural this compound

UV-Vis spectroscopy reveals absorption maxima at 220, 240, and 302 nm, indicative of aromatic π-π* transitions. IR spectra show peaks for hydroxyl (3400 cm⁻¹), carbonyl (1739 cm⁻¹), and aromatic (1464 cm⁻¹) groups. NMR and mass spectrometry confirm the structure, with ¹H-NMR signals at δ 1.607 (C11-H) and δ 3.824 (OCH₃), and a molecular ion peak at m/z 491.

Analytical and Pharmacological Considerations

Analytical Validation

Both synthetic and natural this compound are validated using:

  • X-ray crystallography for absolute stereochemical assignment.

  • Chromatographic purity (TLC, HPLC) to ensure >95% purity.

  • Elemental analysis (C: 63.3%, H: 5.9%, N: 2.5%) matching theoretical values.

Pharmacological Relevance

While beyond preparation scope, this compound’s bioactivity (e.g., antifungal, anticancer) justifies stringent quality control during synthesis.

Discussion of Methodological Advancements

Synthetic Efficiency vs. Natural Yield

  • Synthesis : Offers precise stereocontrol but suffers from low overall yield (6.7%).

  • Isolation : Higher throughput but requires access to plant material and complex purification .

Chemical Reactions Analysis

Types of Reactions

Hirsutine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Biological Activities

Hirsutine exhibits a wide range of biological activities, making it a subject of interest in pharmacological research. Key activities include:

  • Anticancer Effects : this compound has shown promising anticancer properties by inducing apoptosis in various cancer cell lines, including breast and lung cancers. It operates through mechanisms such as the suppression of oncogenic pathways (e.g., HER2, NF-κB) and the activation of pro-apoptotic pathways (e.g., p38 MAPK) .
  • Anti-inflammatory Properties : Research indicates that this compound possesses anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation .
  • Antiviral and Antidiabetic Activities : this compound has demonstrated antiviral effects against certain pathogens and has been noted for its potential in managing diabetes through mechanisms that enhance insulin sensitivity .
  • Neuroprotective Effects : The compound exhibits protective effects on neuronal cells, suggesting its potential use in neurodegenerative diseases .

Pharmacokinetics and Distribution

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies have shown that after administration, this compound is distributed primarily to the liver and kidneys, with lower concentrations found in brain tissue. This distribution pattern suggests that while it may cross the blood-brain barrier, its central nervous system effects might be limited .

Case Studies

Several studies highlight the therapeutic applications of this compound:

  • Breast Cancer Treatment : A study demonstrated that this compound selectively induces apoptosis in human breast cancer cell lines by disrupting NF-κB signaling pathways, suggesting its potential as a targeted therapy for breast cancer .
  • T-cell Leukemia : In Jurkat E6-1 cells, this compound was found to effectively inhibit cell proliferation and induce apoptosis, indicating its promise as a treatment for T-cell leukemia .
  • Diabetes Management : Research has indicated that this compound may enhance insulin sensitivity and reduce blood glucose levels, positioning it as a candidate for diabetes therapy .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
AnticancerInduces apoptosis in breast and lung cancer cells ,
Anti-inflammatoryReduces inflammatory markers in preclinical models ,
AntiviralExhibits activity against specific viral pathogens
AntidiabeticEnhances insulin sensitivity ,
NeuroprotectiveProtects neuronal cells from oxidative stress ,

Mechanism of Action

The mechanism by which Hirsutine exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would need to be elucidated through further research.

Comparison with Similar Compounds

Structural and Pharmacokinetic Differences

  • Structure : Hirsuteine is the C-3 epimer of hirsutine, altering stereochemical interactions with biological targets .
  • Pharmacokinetics :

    Parameter This compound Hirsuteine
    Bioavailability 4.4% 8.21%
    Half-life (t1/2) 1.2 h 2.8 h
    Clearance (CL) 12.3 L/h/kg 18.7 L/h/kg

    Source: UPLC–MS/MS pharmacokinetic study in rats

Pharmacological Overlaps and Divergences

  • Antiviral Activity : Both inhibit DENV replication, but this compound shows broader serotype coverage .
  • Neuroprotection : Both reduce NMDA receptor-mediated Ca<sup>2+</sup> overload, but hirsuteine lacks studies on microglial modulation .
  • Cancer Mechanisms : Hirsuteine’s role in apoptosis remains less characterized compared to this compound’s mitochondrial pathway activation .

Rhynchophylline and Isorhynchophylline

Structural and Functional Contrasts

  • Structure : Rhynchophylline and isorhynchophylline are oxindole alkaloids with a spiro ring system, distinct from this compound’s tetracyclic indole framework .
  • Bioactivity: Compound Key Activity Mechanism this compound Antiviral (DENV, influenza) Inhibits viral assembly/release Rhynchophylline Neuroprotection Blocks Ca<sup>2+</sup> channels Isorhynchophylline Antihypertensive Vasodilation via NO pathway
  • Neurite Growth Inhibition : this compound (100 µM) shows sharper inhibition than rhynchophylline in NGF-induced models, likely due to structural flexibility .

Geissoschizine Methyl Ether

Comparative Neuropharmacology

  • Structure: A monoterpene indole alkaloid with a methyl ether group, differing from this compound’s hydroxylated tetracyclic core .
  • Bioactivity :
    • Both compounds cross the blood-brain barrier and inhibit NMDA receptor hyperactivity .
    • Geissoschizine exhibits stronger oral bioavailability but lacks antiviral or anticancer data compared to this compound .

Safinamide (MAO-B Inhibitor)

Mechanistic Parallels

  • MAO-B Inhibition : Molecular docking suggests this compound binds to MAO-B with affinity comparable to safinamide, a clinical Parkinson’s drug .
  • Therapeutic Scope : Safinamide is specific for dopamine regulation, while this compound additionally targets viral replication and mitochondrial apoptosis .

Ribavirin

Antiviral Potency

Parameter This compound (Influenza A) Ribavirin (Influenza A)
EC50 0.40–0.57 µg/mL 4.0–11.4 µg/mL
Selectivity Index 10–20x higher Baseline

Source: In vitro antiviral assays

Biological Activity

Hirsutine, an indole alkaloid derived from the traditional medicinal plant Uncaria rhynchophylla, has garnered significant attention due to its diverse biological activities, particularly in the context of cancer therapy and neuroprotection. This article reviews the current understanding of this compound's biological effects, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits a variety of biological activities, primarily through its influence on cellular pathways involved in apoptosis, cell cycle regulation, and inflammation.

1. Induction of Apoptosis:
Research indicates that this compound can induce apoptosis in various cancer cell lines, including Jurkat T-leukemia cells and lung cancer cells. The mechanism involves:

  • Mitochondrial Dysfunction: this compound promotes the release of cytochrome c from mitochondria, leading to caspase activation and subsequent apoptosis. In Jurkat cells, treatment with this compound resulted in increased levels of pro-apoptotic protein Bax and decreased levels of anti-apoptotic protein Bcl-2, altering the Bcl-2/Bax ratio favorably towards apoptosis .
  • Cell Cycle Arrest: this compound has been shown to induce G0/G1 phase arrest in Jurkat cells, effectively inhibiting their proliferation. This effect is associated with the downregulation of cyclin-dependent kinases (CDKs) and upregulation of cyclin-dependent kinase inhibitors (CDKIs) .

2. Anti-inflammatory Effects:
this compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-1β and NO in microglial cells. This suggests potential therapeutic applications in neurodegenerative diseases where inflammation is a contributing factor .

Case Studies and Experimental Data

Table 1: Summary of this compound's Biological Activities

Activity TypeCell Line/ModelEffectReference
Apoptosis InductionJurkat Clone E6-1Increased apoptosis via mitochondrial pathway
Cell Cycle ArrestJurkat Clone E6-1G0/G1 phase arrest
Anti-inflammatoryMicroglial CellsReduced IL-1β and NO production
Antitumor ActivityMDA-MB-231 (Breast Cancer)Induction of DNA damage

Study 1: Apoptotic Mechanism in Jurkat Cells

In a study conducted by Meng et al. (2021), this compound was shown to significantly inhibit the proliferation of Jurkat Clone E6-1 cells in a dose-dependent manner. The study demonstrated that after treatment with this compound at concentrations ranging from 10 to 50 μM for 48 hours, there was a marked increase in apoptotic cells as indicated by Annexin V-FITC staining .

Study 2: Effects on Lung Cancer Cells

Another investigation highlighted this compound's role in inducing apoptosis in human lung cancer cells through the activation of ROCK1 and PTEN pathways while inhibiting PI3K/Akt signaling. This cascade leads to mitochondrial permeability transition pore (mPTP) opening and subsequent activation of caspase-3, establishing a novel mechanism for its anticancer properties .

Q & A

Q. Q1. What experimental models are most suitable for studying hirsutine’s neuroprotective mechanisms?

Methodological Answer: To investigate this compound’s neuroprotective effects, organotypic hippocampal slice cultures (OHSCs) are widely used to simulate neuroinflammation in vitro. These models allow direct observation of hippocampal cell death and inflammatory markers like nitric oxide (NO) and prostaglandin E2 (PGE2) . For microglial activation studies, primary rat brain microglia cultures treated with lipopolysaccharide (LPS) can assess this compound’s inhibition of reactive oxygen species (ROS) and cytokine production. Ensure consistency in LPS concentration (e.g., 100 ng/mL) and pre-treatment times (e.g., 1–2 hours) to standardize results .

Q. Q2. How can researchers validate this compound’s anti-inflammatory activity in vitro?

Methodological Answer: Use a multi-assay approach:

  • NO production : Measure nitrite levels via Griess reagent in LPS-stimulated microglia.
  • Cytokine profiling : Quantify interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) using ELISA.
  • Signaling pathways : Employ Western blotting to analyze phosphorylation of mitogen-activated protein kinases (MAPKs) and Akt, which are critical in inflammation . Include negative controls (e.g., untreated cells) and positive controls (e.g., dexamethasone) to confirm assay reliability.

Advanced Research Questions

Q. Q3. How can contradictory data on this compound’s efficacy across different neuroinflammation models be reconciled?

Methodological Answer: Contradictions may arise from variations in experimental design, such as:

  • Dose-response discrepancies : Conduct meta-analyses to identify effective concentration ranges (e.g., 10–50 μM in microglia vs. 5–20 μM in OHSCs).
  • Model-specific biases : Compare outcomes in primary cells vs. cell lines (e.g., BV2 microglia) to assess translational relevance.
  • Time-frame differences : Standardize treatment durations (e.g., 24-hour LPS exposure vs. acute models). Use systematic reviews to synthesize findings and identify confounding variables .

Q. Q4. What strategies optimize the synthesis of this compound for structure-activity relationship (SAR) studies?

Methodological Answer: The total synthesis of this compound involves a phosphine-catalyzed imine–allene [4 + 2] annulation to construct the indole alkaloid core (Scheme 1 in ). For SAR studies:

  • Modification sites : Target the tetrahydro-β-carboline moiety and the oxindole ring to alter bioactivity.
  • Chiral resolution : Use chiral HPLC or asymmetric catalysis to isolate enantiomers and evaluate stereospecific effects.
  • Purity validation : Confirm synthetic yields (>90% purity) via NMR and LC-MS, referencing Beilstein Journal of Organic Chemistry guidelines for compound characterization .

Q. Q5. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?

Methodological Answer:

  • Animal models : Use LPS-induced neuroinflammation in rodents (e.g., C57BL/6 mice) to mimic human conditions.
  • Dosing regimens : Administer this compound intravenously (2–5 mg/kg) or orally (10–20 mg/kg) and collect plasma/brain samples at intervals (e.g., 0.5, 2, 6, 24 hours).
  • Analytical methods : Quantify this compound via LC-MS/MS in brain homogenates. Calculate BBB penetration using the brain-to-plasma ratio .

Methodological Pitfalls and Solutions

Q. Q6. What are common pitfalls in quantifying this compound’s inhibition of MAPK pathways, and how can they be avoided?

Methodological Answer:

  • Overphosphorylation artifacts : Minimize sample handling time and use phosphatase inhibitors during protein extraction.
  • Antibody specificity : Validate antibodies for p38, JNK, and ERK using knockout cell lines.
  • Data normalization : Use total protein (e.g., Ponceau S staining) instead of housekeeping genes, which may vary under inflammatory conditions .

Q. Q7. How can researchers address low reproducibility in this compound’s effects across independent studies?

Methodological Answer:

  • Standardize protocols : Adopt CONSORT or ARRIVE guidelines for in vivo experiments.
  • Batch variability : Source this compound from accredited suppliers (e.g., Sigma-Aldridge) and verify purity via COA (Certificate of Analysis).
  • Open data practices : Share raw datasets (e.g., via Figshare) to enable cross-validation .

Data Analysis and Interpretation

Q. Q8. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

Methodological Answer:

  • Non-linear regression : Fit dose-response curves using the Hill equation (GraphPad Prism).
  • Multiplicity correction : Apply Tukey’s HSD for pairwise comparisons across doses.
  • Effect size reporting : Include Cohen’s d or Hedges’ g to quantify therapeutic relevance beyond p-values .

Ethical and Reporting Standards

Q. Q9. How should researchers report this compound’s toxicity profiles in preclinical studies?

Methodological Answer:

  • MTD (Maximum Tolerated Dose) : Determine via OECD Guideline 420 (Fixed Dose Procedure).
  • Organ toxicity : Histopathological analysis of liver/kidney tissues in rodents.
  • FAIR data principles : Upload toxicity data to public repositories (e.g., CEBS) with detailed metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hirsutine
Reactant of Route 2
Reactant of Route 2
Hirsutine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.